N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)butanamide
N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1029529
InChI:
InChI=1S/C13H14F3N3O3/c1-2-3-10(20)17-9-6-4-8(5-7-9)11(21)18-19-12(22)13(14,15)16/h4-7H,2-3H2,1H3,(H,17,20)(H,18,21)(H,19,22)
SMILES:
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F
Molecular Formula:
C13H14F3N3O3
Molecular Weight:
317.26 g/mol
N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)butanamide
CAS No.:
Cat. No.: VC1029529
Molecular Formula: C13H14F3N3O3
Molecular Weight: 317.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14F3N3O3 |
|---|---|
| Molecular Weight | 317.26 g/mol |
| IUPAC Name | N-[4-[[(2,2,2-trifluoroacetyl)amino]carbamoyl]phenyl]butanamide |
| Standard InChI | InChI=1S/C13H14F3N3O3/c1-2-3-10(20)17-9-6-4-8(5-7-9)11(21)18-19-12(22)13(14,15)16/h4-7H,2-3H2,1H3,(H,17,20)(H,18,21)(H,19,22) |
| Standard InChI Key | LATLWTVJXMUOJU-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F |
| Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator